Aci-Coa

Acyl CoA, or Acyl-Coenzyme A, is a key molecule in lipid metabolism and energy production within cells. It plays a critical role as an activated form of fatty acids. In the cell, acyl groups are attached to coenzyme A (CoA), forming Acyl-CoA. This process requires ATP and serves as the starting point for various metabolic pathways.

Acyl CoAs are involved in several important biological processes such as beta-oxidation, where they are broken down into smaller units for energy production; ketogenesis, where fatty acids are converted to ketone bodies; and biosynthesis of cholesterol, phospholipids, and other lipids. They also serve as essential substrates in signaling pathways that regulate cellular functions.

In research settings, Acyl-CoA is widely used as a standard reference for studying lipid metabolism and related diseases. Its accurate quantification can provide valuable insights into metabolic disorders such as diabetes, obesity, and cardiovascular disease.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

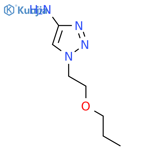

|

Octanoyl Coenzyme A | 1264-52-4 | C29H50N7O17P3S |

|

Coenzyme A, S-hexadecanoate | 1763-10-6 | C37H66N7O17P3S |

|

Coenzyme A, S-(hydrogen 3-hydroxy-3-methyl pentanedioate), sodium salt (1:2) | 103476-21-7 | C27H44N7NaO20P3S |

|

Coenzyme A, S-heptadecanoate | 3546-17-6 | C38H68N7O17P3S |

|

Coenzyme A, S-octadecanoate | 362-66-3 | C39H70N7O17P3S |

|

Acetyl CoenzymeA Lithium Salt | 32140-51-5 | C23H35Li3N7O17P3S |

|

Coenzyme A, S-butanoate | 2140-48-9 | C25H42N7O17P3S |

|

Coenzyme A, S-nonadecanoate | 25045-61-8 | C40H72N7O17P3S |

|

Coenzyme A, S-propanoate | 317-66-8 | C24H40N7O17P3S |

|

Coenzyme A, S-(2-fluorooctanoate) (9CI) | 149542-22-3 | C29H49FN7O17P3S |

Letteratura correlata

-

Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226

-

Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994

-

4. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

Fornitori consigliati

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati